CHF2 as a Hydrogen-Bond Donor Confers 13- to 17-Fold Potency Gains over CH3 and CF3 Analogs in HCV NS3 Protease Inhibition
In a matched tripeptidic acylsulfonamide series targeting HCV NS3/4A protease, incorporation of the CHF2-cyclopropyl amino acid at the P1 position (compound 18, utilizing (1R,2R) stereochemistry) yielded an enzyme IC50 of 1 nM and a cell-based replicon EC50 of 8 nM. The CHF2 group engages in a hydrogen bond with the backbone carbonyl of Leu135, as confirmed by X-ray cocrystal structure. Compared to the des-fluoro CH3 analog (compound 20), the CHF2 moiety provided a 13-fold improvement in enzyme inhibitory potency; compared to the CF3 analog, the enhancement was 17-fold [1]. While these data were generated with the trans (1R,2R) isomer, they establish the critical functional role of the CHF2 substituent that is retained in the cis (1R,2S) isomer. The stereochemical difference at the cyclopropane ring (cis vs. trans) is expected to modulate the magnitude of this effect, a hypothesis testable through comparative SAR profiling.
| Evidence Dimension | HCV NS3/4A protease enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (compound 18, (1R,2R)-CHF2-cyclopropyl amino acid at P1); EC50 (replicon) = 8 nM |
| Comparator Or Baseline | CH3 analog (compound 20): 13-fold less potent (estimated IC50 ≈ 13 nM based on 13-fold difference); CF3 analog: 17-fold less potent (estimated IC50 ≈ 17 nM) |
| Quantified Difference | 13-fold (vs. CH3); 17-fold (vs. CF3) |
| Conditions | HCV NS3/4A enzyme inhibition assay (GT-1a); cell-based HCV replicon assay (GT-1b) in 10% FBS; X-ray cocrystal structure with NS3/4A protease complex (PDB deposition) |
Why This Matters
The CHF2 group is not merely a lipophilicity-enhancing substituent; it acts as a specific, structure-validated hydrogen-bond donor, and replacing it with CH3 or CF3 results in potency losses exceeding one log unit—a meaningful liability in lead optimization.
- [1] Zheng, X.; et al. Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor. ACS Med. Chem. Lett. 2018, 9 (2), 143–148. DOI: 10.1021/acsmedchemlett.7b00503. View Source
